

Comparative Guide to Linearity and Range Determination for Teneligliptin Analysis

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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Teneligliptin, with a specific focus on linearity and range. The data presented is compiled from various validated methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for routine quality control or advanced research applications.

I. Comparison of Linearity and Range Data

The following table summarizes the linearity and range data for Teneligliptin analysis using different analytical techniques. This allows for a direct comparison of the performance characteristics of each method.

Analytical Method	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Regression Equation	Reference
RP-HPLC				
Method 1	10 - 50	0.9968	y = 54647x - 74133	[1]
Method 2	5 - 30	0.999	Not Specified	[2]
Method 3	25 - 150	0.9991	Not Specified	[3]
Method 4	10 - 30 (ppm)	0.999	Not Specified	
Method 5	1.25 - 7.5	0.999	Not Specified	[4]
UPLC				
Method 1	0.08 - 4	0.9996	Not Specified	[5]
LC-MS/MS				
Method 1	0.0005 - 0.02 (0.5 - 20 ng/mL)	Linear	Not Specified	[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer insights into the conditions required to achieve the reported linearity and range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Method 1[1]

- Mobile Phase: Methanol: Phosphate buffer pH 3 (70:30 v/v)
- Column: Cosmosil C18 (250mm x 4.6ID, 5 micron)
- Detection: UV at 246 nm

- Linearity Preparation: Appropriate aliquots were pipetted from a 1000µg/ml working stock solution to achieve concentrations ranging from 10 to 50 µg/ml.

Method 2[2]

- Mobile Phase: Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)
- Column: Kromasil C18 (250×4.6 mm, 5 µm)
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection: 254 nm
- Linearity Preparation: Calibration standards of 6 different concentrations were prepared in 6 replicates over the concentration range of 5-30 µg/mL.

Method 3[3]

- Mobile Phase: Methanol and Acetonitrile in the ratio of (90:10) v/v
- Column: Zodiac C18 (250×4.6 mm I.D., 5µm particle size)
- Flow Rate: 1.0 ml/min
- Detection: UV at 235 nm
- Linearity Preparation: Aliquots of 2.5, 5, 7.5, 10, 12.5, and 15 ml were taken from a stock solution and diluted to 10ml to achieve final concentrations of 25 to 150µg/ml.

Ultra-Performance Liquid Chromatography (UPLC)

Method 1[5]

- Mobile Phase: Methanol: ACN: Phosphate Buffer pH 2.5 (70:05:25)
- Column: Welch C18 (150×4.6mm, 2 µm)

- Flow Rate: 0.5 ml/min
- Detection: Photodiode array detector at 238 nm
- Linearity Preparation: Standard solutions were analyzed in the range of 0.08-4µg/ml for Teneligliptin.

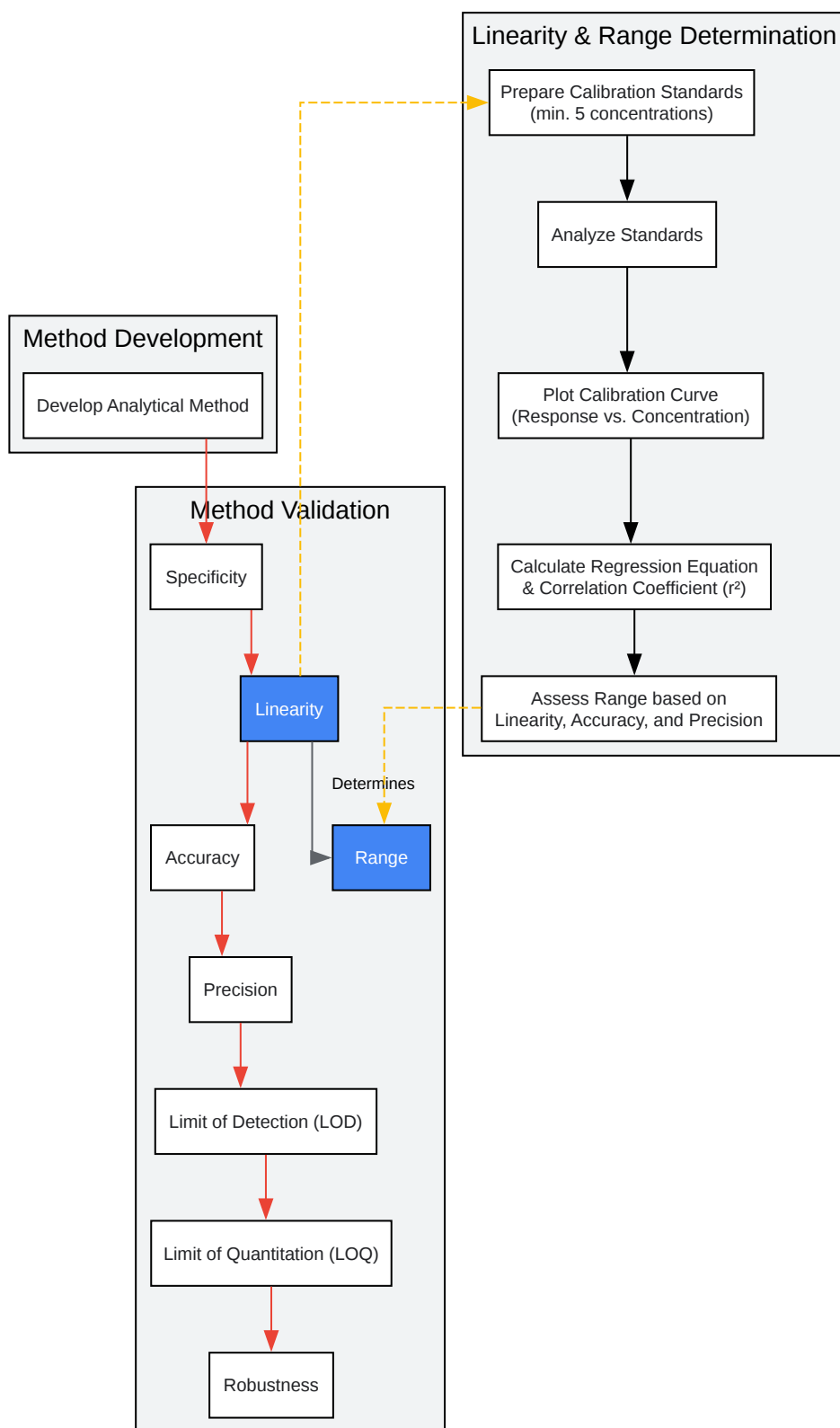
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method 1[6]

- Mobile Phase: 0.1% perchloric acid and acetonitrile (ACN) at a ratio of 70:30
- Column: Zorbax SB C18 column (250x4.6 mm, 5µ)
- Ionization: Electrospray ionization
- Mass Analysis: Ion pairs 427.5839 → 118.0474 for Teneligliptin
- Linearity Preparation: The calibration curve was established in the range of 0.5–20 ng/ml.

III. Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation, with a specific emphasis on the procedural steps for determining linearity and range.



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Caption: Workflow for analytical method validation focusing on linearity and range.

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